2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O/c18-15-4-2-1-3-13(15)17(22)20-8-7-11-10-21-16-6-5-12(19)9-14(11)16/h1-6,9-10,21H,7-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQPMLXXFBHSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole derivativeThe reaction conditions often require the use of anhydrous solvents and catalysts to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity . The presence of bromine and chlorine atoms may enhance the compound’s binding affinity and specificity, leading to its biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Benzamide Derivatives
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases lipophilicity and may enhance membrane permeability compared to chlorine .
- Positional Effects : The 2-bromo substitution (target compound) vs. 4-chloro () alters steric interactions with target proteins.
Indole Core Modifications
Table 2: Indole Derivatives with Varied Substituents
Key Observations :
- 5-Methoxy () : Introduces hydrogen-bonding capacity but reduces metabolic oxidation .
Heterocyclic Replacements and Additions
Table 3: Compounds with Alternative Heterocycles
Key Observations :
- Thiazole and isoxazole derivatives () exhibit divergent bioactivities compared to indole-based compounds due to altered hydrogen-bonding and π-stacking capabilities.
Research Findings and Implications
- Structural Flexibility : The ethyl linker in the target compound allows conformational adaptability, critical for binding to dynamic enzyme pockets .
Biological Activity
2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bromine atom and a chloro-indole moiety, which are crucial for its biological activity. The indole structure is known for its role in various biological systems, including cell signaling and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, a study evaluated its antiproliferative effects against several cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer) using the MTT assay. The results indicated that:
- MGC-803 cells : IC50 value of 29 µM, demonstrating potent inhibition compared to 5-Fu (58 µM).
- MCF-7 cells : Moderate inhibition with IC50 values around 70 µM.
- A549 and HepG2 cells : Showed IC50 values exceeding 100 µM, indicating lower sensitivity.
Table 1 summarizes the IC50 values across different cell lines:
| Cell Line | IC50 (µM) | Comparison to 5-Fu |
|---|---|---|
| MGC-803 | 29 | More potent |
| MCF-7 | ~70 | Comparable |
| A549 | >100 | Less potent |
| HepG2 | >100 | Less potent |
| HeLa | ~75 | Comparable |
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces G2/M phase arrest in MGC-803 cells, preventing their progression through the cell cycle.
- Induction of Apoptosis : The compound promotes apoptosis in a concentration-dependent manner, as evidenced by increased annexin V staining in treated cells.
- Downregulation of Hexokinase 2 : Western blot analysis indicated that treatment with this compound led to reduced expression of hexokinase 2, a key enzyme in glucose metabolism often upregulated in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the indole and benzamide portions significantly affect biological activity. Bromine and chlorine substitutions at specific positions were found to enhance potency. The presence of electron-withdrawing groups on the aromatic ring also contributed positively to the activity.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of related compounds. For instance:
- Tryptamine Salicylic Acid Derivatives : A related study demonstrated that derivatives with similar structural frameworks exhibited broad-spectrum anticancer activities, reinforcing the potential of indole-based compounds in drug design.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the indole precursor, 5-chloro-1H-indole-3-ethylamine, via condensation of 5-chloroindole-3-carboxaldehyde with nitromethane followed by LiAlH₄ reduction .
- Step 2: Coupling with 2-bromobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
- Optimization: Microwave-assisted synthesis (e.g., 80°C, 30 min) can enhance yield and purity compared to traditional reflux methods .
- Purity Control: HPLC with UV detection (λ = 254 nm) is recommended for assessing purity (>95%) .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- ¹H/¹³C NMR: Key signals include the indole NH proton (δ ~10.5 ppm), benzamide carbonyl (δ ~168 ppm), and bromine-induced deshielding in aromatic protons (δ ~7.5–8.0 ppm) .
- IR Spectroscopy: Confirm the amide C=O stretch (~1650 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]+ at m/z 406.98 (calculated for C₁₇H₁₃BrClN₂O) .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- X-ray Diffraction: Use SHELXL for small-molecule refinement. Key parameters include bond angles (e.g., C-Br bond length ~1.89 Å) and torsional angles between the indole and benzamide moieties .
- Challenges: Bromine’s high electron density may cause absorption errors; apply multi-scan corrections during data collection .
- Validation: Cross-reference with Cambridge Structural Database (CSD) entries for similar halogenated indole derivatives .
Q. Q4. What experimental strategies address discrepancies in biological activity data for halogenated benzamide-indole hybrids?
- Bioactivity Contradictions: If in vitro assays (e.g., kinase inhibition) conflict with cellular efficacy:
- Solubility Adjustments: Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to assess degradation pathways .
- Target Engagement: Use SPR (surface plasmon resonance) to validate direct binding to purported targets (e.g., kinases or GPCRs) .
Q. Q5. How do computational methods predict the stability and reactivity of this compound under physiological conditions?
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density maps, focusing on the bromine’s electrophilic susceptibility .
- MD Simulations: Simulate aqueous solubility using GROMACS with TIP3P water models; correlate with experimental logP values (predicted ~3.2) .
- Degradation Pathways: Identify hydrolytic cleavage sites (amide bond) via in silico fragmentation tools (e.g., Mass Frontier) .
Methodological Challenges and Solutions
Q. Q6. What strategies mitigate side reactions during the synthesis of brominated benzamide-indole derivatives?
- Competitive Halogenation: Bromine may migrate under acidic conditions; use low-temperature (0–5°C) coupling reactions to suppress rearrangement .
- Byproduct Formation: Monitor for N-alkylation byproducts via TLC (Rf ~0.6 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution) .
- Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in Suzuki-Miyaura cross-coupling modifications .
Q. Q7. How can researchers validate the compound’s interaction with biological targets using structural biology techniques?
- Co-crystallization: Soak crystals of target proteins (e.g., kinases) with 10 mM compound solution; resolve structures at ≤2.0 Å resolution .
- Cryo-EM: For large complexes, use 300 kV TEM to map binding pockets (e.g., GroEL/ES inhibitor studies) .
- Docking Studies: AutoDock Vina or MOE can predict binding poses; validate with mutagenesis data (e.g., Kd < 1 µM) .
Data Reproducibility and Cross-Study Comparisons
Q. Q8. What criteria ensure reproducibility in pharmacological studies involving this compound?
- Standardized Assays: Use CellTiter-Glo® for cytotoxicity (IC₅₀) and FLIPR® for calcium flux assays in HEK293 cells .
- Batch Consistency: Characterize each synthesis batch via ¹H NMR (≥95% purity) and LC-MS (no detectable impurities) .
- Negative Controls: Include DMSO vehicle and structurally related inactive analogs (e.g., non-brominated derivatives) .
Emerging Research Directions
Q. Q9. How can structure-activity relationship (SAR) studies optimize this compound for selective target modulation?
- Substitution Patterns: Replace bromine with iodine or CF₃ to enhance binding entropy; assess via ITC (isothermal titration calorimetry) .
- Scaffold Hopping: Hybridize with thiadiazole or benzotriazine moieties to improve metabolic stability (e.g., t₁/₂ > 2 h in plasma) .
- Proteomic Profiling: Use affinity-based chemoproteomics to identify off-target interactions in human cell lysates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
